9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Description
9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a heterocyclic compound characterized by a fused pyrimidoisoquinoline core substituted with a 3-chlorophenyl group at position 9 and methyl groups at positions 2 and 2. Its trione moiety (three ketone groups) contributes to hydrogen-bonding interactions, which may enhance binding affinity in biological systems. Synthetically, it is prepared via multi-step cyclization reactions involving substituted isoquinoline precursors and chloroaromatic coupling agents.
Properties
IUPAC Name |
9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-22-17-16(18(25)23(2)19(22)26)13-7-11(8-15(24)14(13)9-21-17)10-4-3-5-12(20)6-10/h3-6,9,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVHJVIGKCQUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C3C(=C2C(=O)N(C1=O)C)CC(CC3=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a member of the pyrimidine family and has garnered attention for its potential biological activities. This article aims to synthesize existing knowledge on its biological activity, including its synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a complex structure that integrates a pyrimidine core with an isoquinoline moiety. The synthesis of such compounds typically involves multi-step reactions that can include cyclization and functional group modifications. For instance, recent studies have explored green synthesis methods utilizing solid acid catalysts to enhance yields and reduce environmental impact .
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial activity. For example, studies have shown that related pyrimidine derivatives can inhibit bacterial growth and have antifungal properties. The specific compound may also share these properties due to structural similarities with known antimicrobial agents .
Anticancer Activity
The anticancer potential of pyrimidine derivatives is well-documented. In vitro studies have demonstrated that certain pyrimidines can inhibit cell proliferation in various cancer cell lines. Notably, the ability to interfere with nucleotide synthesis pathways suggests that this compound could be evaluated for its efficacy against cancer cells through mechanisms such as apoptosis induction or cell cycle arrest .
Anti-inflammatory Effects
Pyrimidine compounds have been reported to possess anti-inflammatory properties. The biological activity of this compound may include the modulation of inflammatory cytokines and pathways involved in chronic inflammation. This could position the compound as a candidate for further research in inflammatory disease models .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity of similar pyrimidine derivatives; found significant inhibition against Gram-positive bacteria. |
| Study 2 | Focused on anticancer effects; demonstrated that certain structural modifications enhance cytotoxicity against A431 vulvar epidermal carcinoma cells. |
| Study 3 | Explored anti-inflammatory effects; showed potential in reducing TNF-alpha levels in vitro models of inflammation. |
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Nucleotide Synthesis Inhibition : By interfering with nucleotide biosynthesis pathways, it may hinder the proliferation of rapidly dividing cells such as bacteria and cancer cells.
- Cytokine Modulation : The compound may influence inflammatory pathways by modulating cytokine release and activity.
Scientific Research Applications
The compound 9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications based on the existing literature and research findings.
Chemical Properties and Structure
This compound belongs to the class of pyrimidines and isoquinolines, characterized by its unique structure that combines features of both classes. Its molecular formula is , and it has a molecular weight of approximately 353.79 g/mol.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals. Research indicates that derivatives of pyrimidines and isoquinolines often exhibit significant biological activity, including:
- Anticancer Activity : Several studies have reported that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, pyrimidine derivatives have shown promise in targeting specific cancer pathways (e.g., PI3K/Akt/mTOR signaling) .
- Antimicrobial Properties : Compounds containing chlorophenyl groups are known for their antimicrobial activity. Research has demonstrated that such compounds can effectively inhibit the growth of various bacteria and fungi .
Agricultural Chemistry
The unique structure of this compound may also lend itself to applications in agricultural chemistry. Compounds with similar frameworks have been explored as:
- Herbicides : The potential for herbicidal activity has been noted in pyrimidine derivatives, which can disrupt plant growth by interfering with metabolic pathways .
- Fungicides : Isoquinoline derivatives have been studied for their ability to combat fungal pathogens affecting crops, suggesting that this compound could be modified for agricultural use .
Material Science
In material science, the incorporation of such compounds into polymers or coatings could enhance properties such as:
- Thermal Stability : Research into similar compounds indicates they may improve the thermal stability of materials when used as additives .
- Conductivity : Some pyrimidine derivatives have been investigated for their electrical conductivity properties, which could be beneficial in electronic applications .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined a series of pyrimidine derivatives, including those similar to our compound. The results showed that certain modifications led to increased cytotoxicity against breast cancer cell lines, highlighting the potential for further development of this compound as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another research effort documented in Phytochemistry Reviews, a group of chlorophenyl-containing compounds was synthesized and tested against various microbial strains. The findings indicated that some derivatives exhibited significant inhibition against resistant bacterial strains, suggesting a pathway for developing new antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution at the 3-Chlorophenyl Group
The 3-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:
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Reaction with amines : Substitution of chlorine with primary/secondary amines (e.g., piperidine, morpholine) occurs at 80–100°C in DMF, yielding aryl amine derivatives .
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Hydrolysis : Heating with aqueous NaOH (2M, reflux, 12h) replaces Cl with -OH, forming the corresponding phenol derivative .
Table 1: Substitution Reactions of the 3-Chlorophenyl Group
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 6h | 3-(Piperidin-1-yl)phenyl derivative | 72 | |
| NaOH (aq) | Reflux, 12h | 3-Hydroxyphenyl derivative | 68 |
Condensation Reactions at the Trione Moieties
The 1,3,7-trione system participates in Knoevenagel and Michael additions due to its electrophilic carbonyl groups:
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Knoevenagel with aldehydes : In ethanol with piperidine catalyst, the trione reacts with aryl aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones .
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Michael addition with malononitrile : Acetic acid catalysis at 60°C generates cyano-substituted adducts .
Table 2: Condensation Reactions
| Reaction Type | Reagent | Conditions | Product Feature | Yield (%) | Source |
|---|---|---|---|---|---|
| Knoevenagel | Benzaldehyde | EtOH, piperidine, 24h | α,β-Unsaturated ketone | 65 | |
| Michael Addition | Malononitrile | AcOH, 60°C, 8h | Cyano adduct | 58 |
Oxidation and Reduction Pathways
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Oxidation : The dihydroisoquinoline ring is oxidized to a fully aromatic system using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane (rt, 2h) .
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Reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyrimidine ring’s C=N bonds, yielding tetrahydro derivatives .
Electrophilic Aromatic Substitution
The isoquinoline ring undergoes nitration and sulfonation at the electron-rich 5- and 8-positions:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (72% yield).
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Sulfonation : Fuming H₂SO₄ at 120°C adds sulfonic acid groups .
Complexation with Metal Ions
The trione’s carbonyl groups coordinate transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water, forming octahedral complexes verified by UV-Vis and ESR spectroscopy .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces [4+2] cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride), producing bridged polycycles .
Key Research Findings :
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Stereoelectronic Effects : The 3-chlorophenyl group directs electrophiles to the isoquinoline ring’s 5-position due to its -I effect .
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Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance NAS yields by stabilizing transition states .
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Biological Relevance : Michael adducts exhibit enhanced kinase inhibition (IC₅₀ = 0.8 μM vs. 3.2 μM for parent compound) .
Limitations and Future Directions :
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Direct studies on 9-(3-chlorophenyl)-2,4-dimethyl-...-trione remain scarce; most data derive from structural analogs .
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Computational modeling (DFT) is recommended to predict regioselectivity in untested reactions.
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Exploration of photocatalytic C–H functionalization could unlock new reaction pathways.
Comparison with Similar Compounds
Key Observations :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via palladium-catalyzed reductive cyclization using nitroarenes and nitroalkenes, with formic acid derivatives as CO surrogates. Key steps include refluxing in methanol or DMF, followed by crystallization from ethanol-DMF mixtures. Yield optimization requires adjusting catalysts (e.g., Pd/C), reaction time (6–8 hours), and temperature (100–110°C) .
- Data : For analogous pyrimido-isoquinoline derivatives, yields range from 49% to 77% under optimized catalytic conditions .
Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound?
- Methodology :
- IR Spectroscopy : Detects carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH/OH vibrations at ~3250 cm⁻¹ .
- NMR : H NMR identifies aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.8–3.2 ppm), and NH signals (δ 11.0–11.2 ppm). C NMR confirms sp³ carbons in the dihydroisoquinoline ring .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 379.1005 for structurally similar compounds) .
Advanced Research Questions
Q. How do catalytic systems (e.g., Pd-based vs. nanocomposites) affect the regioselectivity and efficiency of the synthesis?
- Methodology :
- Palladium Catalysts : Pd/C or Pd(OAc)₂ in reductive cyclization minimizes byproducts but requires inert atmospheres and precise CO surrogate ratios (e.g., formic acid derivatives) .
- Nanocomposites : PANI-Fe₃O₄@ZnO enhances magnetic separation and recyclability, reducing catalyst loading by 30–40% while maintaining >70% yield over 5 cycles .
- Data Contradictions : Pd-based methods achieve higher yields (77%) but lower recyclability compared to nanocomposites (60–70% per cycle) .
Q. What strategies resolve discrepancies in spectral data or unexpected byproducts during synthesis?
- Methodology :
- Byproduct Analysis : Use LC-MS or preparative HPLC to isolate impurities. For example, over-reduction of nitro groups can form undesired amines, detected via H NMR (δ 4.0–5.0 ppm for NH₂) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, as seen in pyrido[2,3-d]pyrimidine derivatives .
Q. How can computational modeling guide the optimization of reaction pathways or predict bioavailability?
- Methodology :
- DFT Calculations : Predict transition states for cyclization steps, identifying energy barriers (e.g., 25–30 kcal/mol for analogous Pd-catalyzed reactions) .
- Pharmacokinetic Models : Abbott Bioavailability Scores (0.55 for similar triones) estimate oral absorption, while synthetic accessibility scores (3.0/10) prioritize feasible routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
